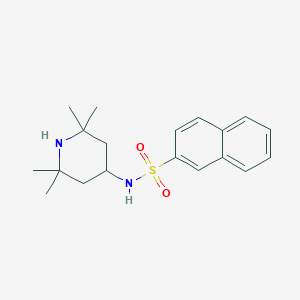
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and has been found to have a wide range of effects on biochemical and physiological processes. In
科学的研究の応用
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has been used in a variety of scientific research applications, including as a tool for studying the function of certain proteins and enzymes. It has been found to have inhibitory effects on various enzymes, including protein kinases and phosphodiesterases, which play important roles in cellular signaling pathways. Additionally, it has been used in studies of ion channels and neurotransmitter receptors, as well as in drug discovery efforts.
作用機序
The mechanism of action of 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its ability to bind to and inhibit specific enzymes and proteins. It has been found to bind to the active site of protein kinases and prevent their activation, leading to downstream effects on cellular signaling pathways. Additionally, it has been shown to inhibit phosphodiesterases, which are enzymes that break down cyclic nucleotides such as cAMP and cGMP. This inhibition leads to increased levels of these signaling molecules and can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are wide-ranging and depend on the specific enzymes and proteins that it interacts with. It has been found to have effects on cellular signaling pathways, including the cyclic nucleotide signaling pathway, the MAP kinase pathway, and the PI3K/Akt pathway. Additionally, it has been shown to have effects on ion channels and neurotransmitter receptors, which can have downstream effects on neuronal signaling and behavior.
実験室実験の利点と制限
One of the main advantages of using 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively target these molecules and study their function in a controlled manner. Additionally, the compound has been extensively studied and optimized for high yield and purity, making it a reliable tool for scientific research. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other molecules in addition to its intended target. Additionally, the compound may have limited solubility in certain solvents, which can affect its use in certain experimental setups.
将来の方向性
There are many possible future directions for research on 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide. One area of interest is its potential as a therapeutic agent, as it has been found to have effects on a variety of cellular processes that are relevant to disease states. Additionally, further studies are needed to fully understand the mechanisms of action of the compound and its interactions with specific enzymes and proteins. Finally, there is potential for the development of new compounds based on the structure of this compound that may have improved properties for use in scientific research and drug discovery.
合成法
The synthesis method of 3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves the reaction of 3-bromoaniline with 2,2,6,6-tetramethylpiperidine-4-one in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to form the final compound. This method has been optimized for high yield and purity and is widely used in scientific research.
特性
分子式 |
C16H23BrN2O |
|---|---|
分子量 |
339.27 g/mol |
IUPAC名 |
3-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C16H23BrN2O/c1-15(2)9-13(10-16(3,4)19-15)18-14(20)11-6-5-7-12(17)8-11/h5-8,13,19H,9-10H2,1-4H3,(H,18,20) |
InChIキー |
RXKOGQVUNAJCMR-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)Br)C |
正規SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CC=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![3-methyl-N-{1-methyl-2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B225115.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)
![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)


![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)


![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)

